4-Ethoxy-3,5-diiodobenzaldehyde
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Overview
Description
4-Ethoxy-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C9H8I2O2. It is characterized by the presence of two iodine atoms and an ethoxy group attached to a benzaldehyde core. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3,5-diiodobenzaldehyde can be synthesized through various methods. One common approach involves the iodination of 4-ethoxybenzaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions and yields the desired diiodinated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-ethoxy-3,5-diiodobenzoic acid.
Reduction: Formation of 4-ethoxy-3,5-diiodobenzyl alcohol.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Ethoxy-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-3,5-diiodobenzaldehyde depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound participates in a series of steps involving oxidative addition, transmetalation, and reductive elimination. The iodine atoms facilitate these reactions by acting as leaving groups, allowing the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodobenzaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Ethoxybenzaldehyde: Lacks the iodine atoms, limiting its use in coupling reactions.
Uniqueness
4-Ethoxy-3,5-diiodobenzaldehyde is unique due to the presence of both iodine atoms and an ethoxy group, which confer distinct reactivity and versatility in synthetic applications. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
4-ethoxy-3,5-diiodobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKCHXBRSBJZLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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